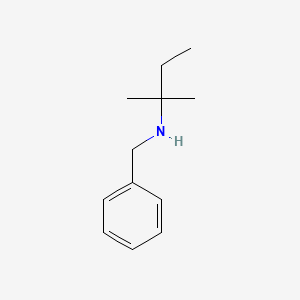
Benzyl(2-methylbutan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2-methylbutan-2-yl)amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This particular compound features a benzyl group attached to a nitrogen atom, which is also bonded to a 2-methylbutan-2-yl group. The molecular formula for this compound is C12H19N, and it has a molecular weight of 177.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-methylbutan-2-yl)amine can be achieved through various methods. One common approach involves the reaction of benzyl chloride with 2-methylbutan-2-amine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl(2-methylbutan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: this compound can form benzyl nitrile or benzyl amide.
Reduction: The compound can be reduced to form primary amines.
Substitution: Substitution reactions can yield various benzyl derivatives.
Scientific Research Applications
Benzyl(2-methylbutan-2-yl)amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: This compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Benzyl(2-methylbutan-2-yl)amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzyloxy)-2-methylbutan-2-yl)-9H-fluoren-2-amine
- N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
- 3-methyl-3-((perfluorophenyl)amino)butan-1-ol
Uniqueness
Benzyl(2-methylbutan-2-yl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group and a 2-methylbutan-2-yl group allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-benzyl-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H19N/c1-4-12(2,3)13-10-11-8-6-5-7-9-11/h5-9,13H,4,10H2,1-3H3 |
InChI Key |
HPTWZQNAGHDMIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















